molecular formula C₈¹³CH₁₁NO₂ B1144619 1-13C-D-Phenylalanine CAS No. 1202063-94-2

1-13C-D-Phenylalanine

Cat. No.: B1144619
CAS No.: 1202063-94-2
M. Wt: 166.18
InChI Key:
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Description

1-13C-D-Phenylalanine is an isotopically labeled analogue of D-phenylalanine, where the carbon-13 isotope is incorporated at the first carbon position. This compound is used extensively in scientific research due to its unique properties, particularly in studies involving metabolic pathways and enzyme kinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-13C-D-Phenylalanine can be synthesized through various methods. One common approach involves the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis . This enzyme selectively converts one enantiomer, allowing for the isolation of the desired D-phenylalanine.

Industrial Production Methods: Industrial production of this compound typically involves the use of isotopically labeled precursors. The process may include the incorporation of carbon-13 labeled carbon dioxide into the phenylalanine structure through biosynthetic pathways or chemical synthesis .

Chemical Reactions Analysis

1-13C-D-Phenylalanine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert it into its corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of keto acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylalanine derivatives.

Mechanism of Action

1-13C-D-Phenylalanine exerts its effects primarily through its role as a precursor in the synthesis of various neurotransmitters and hormones. It is involved in the production of dopamine, norepinephrine, and thyroxine . The compound is transported into cells via amino acid transporters and is subsequently metabolized by enzymes such as phenylalanine hydroxylase .

Comparison with Similar Compounds

Properties

CAS No.

1202063-94-2

Molecular Formula

C₈¹³CH₁₁NO₂

Molecular Weight

166.18

Synonyms

(2R)-2-Amino-3-phenylpropanoic Acid-1-13C;  (R)-3-Phenyl-2-aminopropanoic Acid-1-13C;  (R)-Phenylalanine-1-13C;  D-(+)-Phenylalanine-1-13C;  D-α-Amino-β-phenylpropionic Acid-1-13C;  Endorphenyl-1-13C;  NSC 25005-1-13C

Origin of Product

United States

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